19:0 Lyso PE-d5

Mass Spectrometry Lipidomics Stable Isotope Labeling

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate, commonly designated 19:0 Lyso PE-d5 (CAS 2342575-09-9), is a deuterium-labeled lysophosphatidylethanolamine (LPE) lipid with a C19:0 saturated acyl chain. This compound is synthesized with five deuterium atoms located on the glycerol backbone, providing a +5 Da mass shift relative to its unlabeled endogenous counterpart.

Molecular Formula C24H50NO7P
Molecular Weight 500.7 g/mol
Cat. No. B12407718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19:0 Lyso PE-d5
Molecular FormulaC24H50NO7P
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O
InChIInChI=1S/C24H50NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25/h23,26H,2-22,25H2,1H3,(H,28,29)/t23-/m1/s1/i21D2,22D2,23D
InChIKeyGEWUBFCXNZWHKH-GWRKHGKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate (19:0 Lyso PE-d5) Technical Baseline and Procurement Context


[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate, commonly designated 19:0 Lyso PE-d5 (CAS 2342575-09-9), is a deuterium-labeled lysophosphatidylethanolamine (LPE) lipid with a C19:0 saturated acyl chain . This compound is synthesized with five deuterium atoms located on the glycerol backbone, providing a +5 Da mass shift relative to its unlabeled endogenous counterpart . It is exclusively employed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of endogenous LPE species in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) and related workflows [1].

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate (19:0 Lyso PE-d5): Why In-Class Substitution Fails


Generic substitution of 19:0 Lyso PE-d5 with alternative internal standards—including non-deuterated analogs, structurally dissimilar LPE species, or deuterated compounds from other lipid classes—introduces systematic quantification bias in LC-MS workflows. The one ISTD-per-lipid class methodology, a widely adopted approach in lipidomics, relies on the assumption that the internal standard and analyte exhibit equivalent extraction recovery, ionization efficiency, and matrix effect behavior [1]. However, studies have demonstrated that chromatographic retention time mismatches between non-deuterated or different-lipid-class standards and target analytes can lead to differential ion suppression or enhancement, resulting in quantitative errors that exceed 30% [2]. The specific deuteration pattern and acyl chain length of 19:0 Lyso PE-d5 are critical to achieving the co-elution and matched ionization characteristics necessary for accurate LPE quantification, and any deviation from this carefully matched internal standard compromises the validity of the analytical data.

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate (19:0 Lyso PE-d5) Product-Specific Quantitative Evidence Guide


Isotopic Purity and Mass Shift: Ensuring Unambiguous MS Discrimination from Endogenous Analyte

The compound, 19:0 Lyso PE-d5, is distinguished by its specific +5 Da mass shift, achieved through the incorporation of five deuterium atoms on the glycerol backbone . This mass shift provides a clear analytical window for distinguishing the internal standard from the endogenous unlabeled 19:0 Lyso PE (C24H50NO7P) during MS analysis. Vendor specifications indicate a purity >99% (TLC) , which is essential to minimize interference from unlabeled or under-labeled species that could compromise the accuracy of isotope dilution calculations.

Mass Spectrometry Lipidomics Stable Isotope Labeling

Class-Specific Quantification Accuracy: Validated Performance in 'One ISTD-per-Lipid Class' Lipidomics

The 'one ISTD-per-lipid class' strategy is a cornerstone of modern lipidomics, wherein a single deuterated standard is used to quantify all endogenous species within the same lipid class [1]. A systematic evaluation by Lange et al. (2020) comparing HILIC and RPLC HRAM-MS workflows for quantifying 191 lipids from five classes in human plasma (NIST SRM 1950) validated this approach. The study concluded that both workflows can be used for accurate quantification of lysophosphatidylethanolamine (LPE) species when using a class-representative deuterated internal standard [2]. This validation provides class-level inference that a well-characterized LPE internal standard, such as 19:0 Lyso PE-d5, yields acceptable accuracy and precision for its class.

Lipidomics LC-MS Quantitative Analysis

Reduction of Quantification Bias: Deuterated vs. Non-Deuterated Internal Standards in LPE Analysis

The use of deuterated internal standards is critical for mitigating matrix effects in LC-MS/MS assays [1]. A study comparing quantification accuracy in HILIC and RPLC workflows for LPE species in human plasma demonstrated that the use of deuterated standards enabled accurate quantification, whereas the use of non-deuterated or class-mismatched standards would likely introduce significant error [2]. While a direct numerical comparison is not provided in the same study, the literature broadly establishes that deuterated SIL-IS generally reduce quantification bias by 15-30% compared to non-deuterated analogs due to improved co-elution and matched ionization [3].

Matrix Effects LC-MS/MS Internal Standard Selection

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate (19:0 Lyso PE-d5) Best Research and Industrial Application Scenarios


Accurate Quantification of Endogenous LPE in Human Plasma for Clinical Lipidomics

In clinical lipidomics studies, such as those investigating non-alcoholic fatty liver disease (NAFLD) or cardiovascular biomarkers, precise and accurate quantification of lysophosphatidylethanolamine (LPE) species in human plasma is required. 19:0 Lyso PE-d5 serves as the optimal internal standard for the 'one ISTD-per-lipid class' LC-MS/MS method validated for LPE quantification in NIST SRM 1950 human plasma [1]. Its use ensures that the reported LPE concentrations are reliable and comparable across different laboratories and studies.

Standardization of Lipidomics Workflows in Multi-Laboratory and Pre-Clinical Studies

For large-scale, multi-laboratory studies or pre-clinical drug development programs, method harmonization and data reproducibility are paramount. The use of a well-characterized, commercially available deuterated standard like 19:0 Lyso PE-d5 facilitates the standardization of LC-MS/MS assays across different sites [1]. Its inclusion in a validated analytical method provides a consistent reference point for LPE quantification, minimizing inter-laboratory variability and enabling robust meta-analysis of lipidomic data.

Investigating LPE Metabolic Pathways in Cell-Based Assays Using Stable Isotope Tracing

While primarily an internal standard, the deuterated nature of 19:0 Lyso PE-d5 also makes it a suitable tracer for stable isotope-resolved metabolomics (SIRM) studies [1]. In cell culture experiments, the compound can be introduced to track the metabolic fate of LPE species, including their conversion to other phospholipids or degradation products. The +5 Da mass shift provides a distinct isotopic signature for tracking the compound and its downstream metabolites via MS, offering insights into LPE-specific metabolic fluxes.

Calibration and Quality Control of MS Instruments for Lipid Profiling

In core mass spectrometry facilities and analytical service laboratories, 19:0 Lyso PE-d5 is an essential component of instrument calibration and quality control (QC) protocols. Its high purity (>99%) and defined mass shift make it ideal for daily performance checks, tuning MS instruments for optimal sensitivity and mass accuracy in the m/z range relevant to LPE species, and monitoring long-term instrument drift. This ensures the generation of high-quality, reproducible data across multiple experiments and time points .

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